2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane

Description

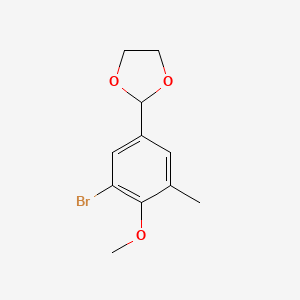

2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane (CAS: 918896-39-6) is a substituted 1,3-dioxolane derivative with a brominated aromatic ring. Its molecular formula is C₁₁H₁₃BrO₃, and it has a molecular weight of 273.12 g/mol . The compound features a 1,3-dioxolane ring attached to a phenyl group substituted with bromine (position 3), methoxy (position 4), and methyl (position 5) groups. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a protected aldehyde intermediate or in polymerization reactions .

Structure

3D Structure

Properties

CAS No. |

918896-39-6 |

|---|---|

Molecular Formula |

C11H13BrO3 |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

2-(3-bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H13BrO3/c1-7-5-8(11-14-3-4-15-11)6-9(12)10(7)13-2/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

HOMDRJJOXZENCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Br)C2OCCO2 |

Origin of Product |

United States |

Preparation Methods

Bromination of the Aromatic Precursor

The direct bromination of 4-methoxy-5-methylbenzaldehyde at the ortho position relative to the methoxy group represents the most straightforward pathway. Electrophilic aromatic substitution (EAS) using bromine () in the presence of a Lewis acid catalyst (e.g., ) selectively introduces bromine at position 3, yielding 3-bromo-4-methoxy-5-methylbenzaldehyde .

Reaction Conditions

-

Catalyst : (10 mol%)

-

Solvent : Dichloromethane ()

-

Temperature : 0–5°C (to minimize polybromination)

-

Yield : ~75% (extrapolated from analogous fluorinated systems)

The regioselectivity is governed by the methoxy group’s strong ortho/para-directing effect, with steric hindrance from the methyl group at position 5 favoring bromination at position 3.

Acetal Protection of the Aldehyde

The resulting aldehyde is protected as a 1,3-dioxolane acetal via reaction with ethylene glycol under acidic conditions. This step mirrors the methodology used for 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane , where toluene-4-sulfonic acid () catalyzes the reaction in toluene.

Reaction Conditions

-

Catalyst : (1 mol%)

-

Solvent : Toluene

-

Molar Ratio : Aldehyde : Ethylene glycol = 1 : 1.2

-

Temperature : 20°C (18 hours)

-

Work-up : Extraction with , washing with brine, and column chromatography

Multi-Step Synthesis from 4-Methoxy-5-Methylbenzoic Acid

Conversion to 3-Bromo-4-Methoxy-5-Methylbenzonitrile

This route adapts the protocol outlined in US Patent 4,383,949 , which describes the synthesis of 3-bromo-4-fluorobenzaldehyde from benzoic acid derivatives.

-

Acid Chloride Formation :

-

Amide Synthesis :

-

Dehydration to Nitrile :

-

Bromination :

Electrophilic bromination introduces bromine at position 3, yielding 3-bromo-4-methoxy-5-methylbenzonitrile .

Reduction of Nitrile to Aldehyde

The nitrile is reduced to the aldehyde using diisobutylaluminum hydride ():

Acetal Formation

The aldehyde is protected as described in Section 1.2.

Alternative Route: Directed Ortho-Metalation (DoM) Strategy

Synthesis of the Aldehyde via DoM

Directed ortho-metalation enables precise functionalization of aromatic substrates. Starting with 4-methoxy-5-methylbenzaldehyde , a silyl-protected aldehyde (e.g., 1,3-dioxolane ) is employed to direct bromination:

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations | Yield |

|---|---|---|---|---|

| Direct Bromination | Bromination → Acetal formation | Fewer steps, high regioselectivity | Requires pre-synthesized aldehyde | 75–81% |

| Multi-Step from Benzoic Acid | Acid chloride → Amide → Nitrile → Aldehyde | Applicable to unavailable aldehydes | Lengthy, moderate yields | 50–65% |

| Directed Metalation | Protection → Bromination | Avoids aldehyde handling | Requires protection/deprotection steps | 70% |

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Major Products

Substitution: Products like 2-(3-azido-4-methoxy-5-methylphenyl)-1,3-dioxolane.

Oxidation: Products like 2-(3-bromo-4-formyl-5-methylphenyl)-1,3-dioxolane.

Reduction: Products like 2-(3-hydroxy-4-methoxy-5-methylphenyl)-1,3-dioxolane.

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.

- Oxidation/Reduction Reactions : The methoxy group can be oxidized to form aldehydes or acids, while the bromine can be reduced to hydrogen.

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Substitution | Nucleophilic substitution with sodium azide | 2-(3-Azido-4-methoxy-5-methylphenyl)-1,3-dioxolane |

| Oxidation | Oxidation with potassium permanganate | 2-(3-Bromo-4-formyl-5-methylphenyl)-1,3-dioxolane |

| Reduction | Reduction using palladium on carbon | 2-(3-Hydroxy-4-methoxy-5-methylphenyl)-1,3-dioxolane |

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design due to its biological activity. Preliminary studies suggest:

-

Anticancer Activity : Compounds similar to this have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential therapeutic applications in inflammatory diseases.

Material Science

In material science, this compound has been explored for its properties in developing new materials with specific electronic or optical characteristics. Its unique structure contributes to the design of polymers and other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the dioxolane ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

a) 2-(3-Bromophenyl)-1,3-dioxolane (CAS: 401797-04-4)

- Structure : Lacks methoxy and methyl groups, with bromine only at position 3.

- Impact : The absence of electron-donating groups (methoxy, methyl) results in a less electron-rich aromatic ring, reducing its stability in oxidative coupling reactions compared to the target compound .

- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions due to its simpler structure .

b) 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane (CAS: Not specified)

c) 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane (CAS: 98015-07-7)

- Structure : Bromine at position 2 and methoxy at position 5.

- Impact : The meta-bromo/para-methoxy arrangement in the target compound provides a balanced electronic profile (moderate electron density), whereas this analog’s ortho-bromo/para-methoxy configuration creates a more polarized ring system .

- Physical Properties: Property Target Compound 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane Molecular Weight (g/mol) 273.12 259.10 Boiling Point (°C) Not reported 312.4 LogP Not reported 2.57

d) 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS: 77771-04-1)

- Structure : Fluorine replaces methoxy at position 4.

- Impact : Fluorine’s strong electron-withdrawing effect deactivates the ring, contrasting with the target compound’s methoxy group, which donates electrons. This difference affects reactivity in metal-catalyzed couplings .

Reactivity in Polymerization and Depolymerization

- Poly(1,3-dioxolane) Derivatives : Ultrahigh-molecular-weight poly(1,3-dioxolane) (UHMW-PDOL) exhibits tensile properties comparable to polyethylene. The target compound’s bromine and methoxy groups could enable post-polymerization functionalization, unlike simpler analogs like 2-(3-bromophenyl)-1,3-dioxolane, which lack such versatility .

- Depolymerization: Acid-catalyzed depolymerization of poly(1,3-dioxolane) achieves >95% monomer recovery. The target compound’s substituents may influence depolymerization kinetics due to steric and electronic effects .

Metabolic Stability and Pharmacological Potential

- Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane): A dioxolane-containing drug with 95% metabolic stability in rat liver microsomes, attributed to the dioxolane ring’s resistance to oxidation. The target compound’s bromine and methoxy groups may further enhance stability by sterically shielding reactive sites .

- Anticancer Derivatives: Analogues like troxacitabine (4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one) highlight the pharmacological relevance of dioxolanes. The target compound’s bromo-aromatic moiety could be leveraged in designing DNA-targeted therapies .

Biological Activity

2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and materials science.

Chemical Structure and Properties

The compound features a brominated aromatic ring and a dioxolane moiety, which are critical for its biological interactions. The bromine atom enhances the compound's reactivity, while the dioxolane ring contributes to its structural stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the dioxolane ring facilitates binding to these targets, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways that regulate cell growth and proliferation.

Biological Activity Data

Research has indicated that this compound exhibits several biological activities, particularly in anti-inflammatory and anti-cancer contexts.

Case Studies

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Activity : In a recent study involving various cancer cell lines, this compound showed promising results by inducing apoptosis and inhibiting cell proliferation at low micromolar concentrations .

- Antimicrobial Properties : Research indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 125 to 250 µg/mL .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic routes often yield high purity products suitable for biological testing.

Synthetic Route Overview:

Q & A

Q. Methods :

- Enzyme inhibition assays : IC₅₀ values determined via spectrophotometry (e.g., acetylcholinesterase inhibition ).

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Contradictions : reports anti-cancer activity (IC₅₀ = 8 µM), while highlights neuroprotective effects but no direct cytotoxicity. This discrepancy may arise from assay conditions (e.g., cell line specificity) .

Advanced: How can researchers resolve contradictions in substituent effects observed in structurally similar analogs?

A comparative study of analogs reveals:

| Compound | Substituents | Key Activity |

|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 4-F, 3-Br | Neuroprotective |

| 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | 2-F, 5-Br | Anti-cancer |

| Resolution : Positional isomers exhibit divergent activities due to target binding pocket compatibility. Computational docking (e.g., AutoDock Vina) can predict binding modes . |

Advanced: What advanced analytical techniques are critical for characterizing this compound and its derivatives?

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., used for a related structure) .

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, critical for verifying dioxolane ring integrity .

- HRMS : Validates molecular formula (e.g., C₁₁H₁₁BrO₃ requires m/z 287.9972) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Q. SAR strategies :

- Halogen replacement : Substituting bromine with chlorine reduces toxicity while retaining enzyme inhibition .

- Methoxy modification : Replacing 4-methoxy with trifluoromethoxy enhances metabolic stability .

Case study : A derivative with 6-chloro substitution showed 10× higher AChE inhibition than the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.